6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions.
Attachment of the Oxolan-2-ylmethyl Group: This can be done through alkylation reactions.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the morpholine or oxolan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds in the quinazolinone family are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of quinazolinones have been explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine and oxolan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler analog with similar core structure.
2-Mercaptoquinazolinone: Contains a thiol group instead of a sulfanylidene group.
Morpholinoquinazoline: Lacks the oxolan-2-ylmethyl group but contains the morpholine moiety.
Uniqueness
6-Morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16-14-10-12(19-5-8-22-9-6-19)3-4-15(14)18-17(24)20(16)11-13-2-1-7-23-13/h3-4,10,13H,1-2,5-9,11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYUQGVIQIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.